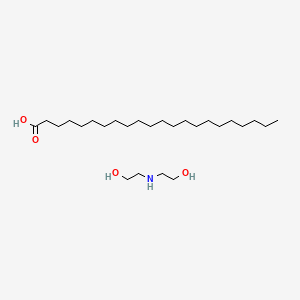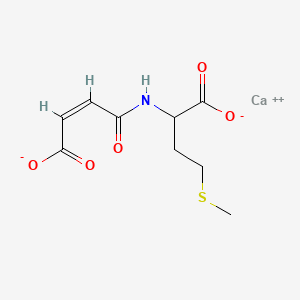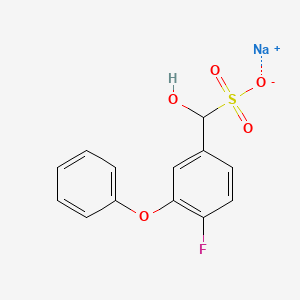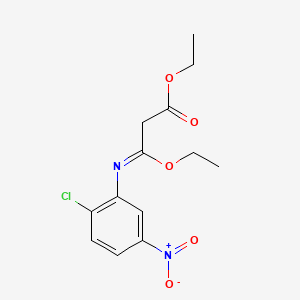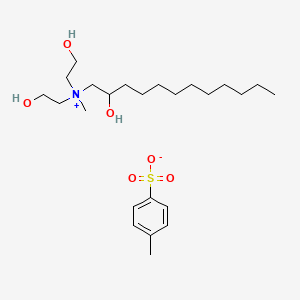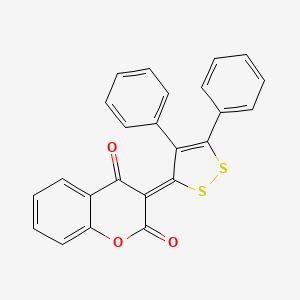
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromene backbone with a dithiolylidene moiety, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
The synthesis of 3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are often carried out in solvents such as dichloromethane or ethanol.
Major Products: The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Aplicaciones Científicas De Investigación
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione has several scientific research applications:
Chemistry: The compound is studied for its unique electronic properties and potential use in organic electronics and photonics.
Biology: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s structural features make it a candidate for developing new therapeutic agents, particularly in the field of oncology.
Industry: Its potential use in the development of advanced materials, such as organic semiconductors and sensors, is being investigated.
Mecanismo De Acción
The mechanism of action of 3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and the biological context. For example, in cancer research, it may interfere with signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
3-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,5-diphenyl-1,2-dithiol-3-one and 3-(4,5-diphenyl-1,2-dithiol-3-ylidene)-2H-chromen-2-one share structural similarities.
Uniqueness: The presence of both the chromene and dithiolylidene moieties in this compound provides it with unique electronic and chemical properties that are not found in the similar compounds mentioned.
Propiedades
Número CAS |
63520-90-1 |
|---|---|
Fórmula molecular |
C24H14O3S2 |
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(3Z)-3-(4,5-diphenyldithiol-3-ylidene)chromene-2,4-dione |
InChI |
InChI=1S/C24H14O3S2/c25-21-17-13-7-8-14-18(17)27-24(26)20(21)23-19(15-9-3-1-4-10-15)22(28-29-23)16-11-5-2-6-12-16/h1-14H/b23-20- |
Clave InChI |
LQAFJOXGTGBZNP-ATJXCDBQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C\2=C(SS/C2=C\3/C(=O)C4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SSC2=C3C(=O)C4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
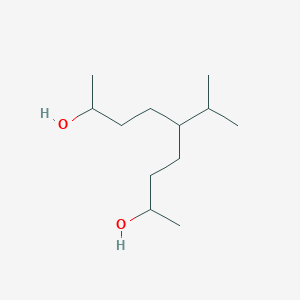
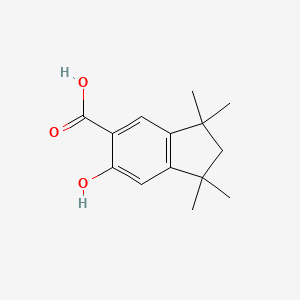
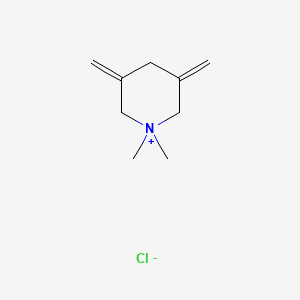
![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
